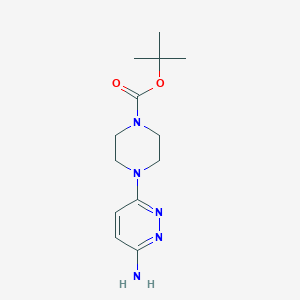

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate (CAS: 1211444-09-5) is a heterocyclic compound featuring a pyridazine core substituted with an amino group at the 6-position and linked to a tert-butyl piperazine-1-carboxylate moiety. Its molecular formula is C₁₃H₂₁N₅O₂, with a molecular weight of 279.34 g/mol . This compound is structurally significant due to the piperazine ring’s versatility in medicinal chemistry, often serving as a scaffold for drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQVUQPRZYYTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of 2-Aminopyridine to Generate 2-Amino-5-iodopyridine

Reaction Overview:

The initial step involves selective iodination of 2-aminopyridine to produce 2-amino-5-iodopyridine, a key intermediate. This process employs potassium iodate, potassium iodide, and concentrated sulfuric acid.

- Reagents:

- 2-aminopyridine

- Potassium iodate (KIO₃)

- Potassium iodide (KI) solution (35-37%)

- Concentrated sulfuric acid (90-100%)

- Procedure:

- 2-aminopyridine and potassium iodate are added into concentrated sulfuric acid, maintaining temperature between 20-30°C.

- Potassium iodide solution is added dropwise over 0.5-3 hours, controlling the temperature and oxygen content (0.0-1.0%) to prevent over-iodination or side reactions.

- The mixture is stirred, then neutralized with potassium hydroxide (KOH) solution (22%) to pH 8-9, precipitating crude 2-amino-5-iodopyridine, which is washed and dried.

- High selectivity for iodination at the 5-position

- Mild temperature control reduces byproduct formation

- Efficient separation yields high-purity intermediate

Coupling Reaction to Form the Target Compound

Reaction Overview:

The key step involves coupling 2-amino-5-iodopyridine with piperazine derivatives to form tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate.

- Catalytic System:

- Palladium-based catalysts, such as Pd₂(dba)₃, with ligands like Xantphos, are employed for the cross-coupling.

- Catalyst loading is optimized at approximately 0.08-0.10 times the molar amount of the iodinated intermediate.

- Reaction Conditions:

- Solvent: Toluene (1.4-1.7 times the weight of the intermediate)

- Temperature: 20-30°C during ligand and catalyst addition, then increased to 100°C for the coupling step

- Stirring: 2-4 hours at 30°C, followed by heating to 100°C for 2 hours

- Atmosphere: Controlled oxygen content (≤1%) to prevent catalyst poisoning

- In Reactor A, the ligand (e.g., Xantphos) and palladium catalyst are dissolved in toluene and stirred at 30°C for 3 hours.

- In Reactor B, 2-amino-5-iodopyridine, Boc-piperazine, and sodium tert-butoxide are combined with toluene and heated to 75°C.

- The contents of Reactor A are transferred to Reactor B, and the mixture is heated to 100°C, maintaining oxygen control.

- The reaction proceeds for approximately 2 hours, yielding tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate with yields around 80-85%.

- This two-step process replaces traditional multi-step routes, significantly reducing impurities and byproducts.

- The process avoids hazardous oxidation and reduction steps, enhancing safety and environmental compatibility.

Alternative Photocatalytic Method (Less Preferred)

Overview:

Some methods utilize photocatalysis with acridine salts and oxidants under light irradiation to synthesize the compound in a single step, but these involve heavy metals and hydrogen gas, posing safety and environmental concerns.

- Longer synthesis routes with more byproducts

- Use of heavy metals and hydrogen, increasing toxicity and operational hazards

- Lower overall yield (<81.8%) and higher costs

Data Summary Table

| Step | Reaction | Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Iodination of 2-aminopyridine | KIO₃, KI, H₂SO₄ | 20-30°C, dropwise KI, pH 8-9 | High purity of 2-amino-5-iodopyridine |

| 2 | Coupling to form target | Pd₂(dba)₃, Xantphos, piperazine, sodium tert-butoxide | 20-30°C (ligand/catalyst), 100°C (coupling) | 80-85% yield, shorter route, fewer byproducts |

Research Findings and Advantages

- Efficiency: The described two-step process simplifies the synthesis, reducing the total reaction steps from four to two, thus minimizing yield loss and impurity formation.

- Safety: Avoids hazardous reagents like Hg, H₂, and concentrated oxidants, making it more suitable for industrial scale-up.

- Cost-effectiveness: Reduced reagent complexity and shorter reaction times lower production costs.

- Environmental Impact: The process minimizes waste liquids and hazardous byproducts, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products:

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced forms of the compound, often with altered functional groups.

Substitution Products: Compounds with substituted functional groups, depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate has been studied as a potential intermediate in the synthesis of compounds aimed at inhibiting cancer cell proliferation. Its structure allows for modifications that enhance biological activity against various cancer types. For instance, derivatives of this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

2. Neuropharmacology

The compound exhibits properties that may be beneficial in treating neurodegenerative diseases. Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety disorders. The presence of the aminopyridazine moiety may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological applications .

Synthesis and Derivatives

The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridazine-containing compounds. This synthetic route allows for the introduction of various functional groups, leading to a library of derivatives that can be screened for biological activity.

Case Studies

Case Study 1: Inhibition of CDKs

A study demonstrated that certain derivatives of tert-butyl 4-(6-amino-pyridin-3-yl)piperazine exhibited significant inhibitory activity against CDK2 and CDK4, which are implicated in various cancers. The most potent analog showed an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it could reduce cell death and promote neuronal survival, suggesting its potential use in therapies for neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Amino vs. Nitro/Chloro Groups: The 6-amino group in the target compound contrasts with electron-deficient substituents (e.g., Cl, NO₂) in analogues, which are more reactive in Suzuki or Ullmann couplings .

- Heterocycle Diversity : Pyridazine (target) vs. pyridine (other derivatives) alters electronic properties; pyridazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity .

Key Trends :

- Palladium Catalysis : Dominates for aryl-aryl bond formation (e.g., pyridine/thiazole couplings) .

- Copper-Mediated Reactions : Used for cost-effective amination of nitroarenes .

Stability and Reactivity

- Acid Sensitivity: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate degrade in simulated gastric fluid due to oxazolidinone ring instability . The target compound’s tert-butyl group likely confers better acid resistance.

- Amino Group Reactivity: The 6-amino group in the target compound can undergo acylation or alkylation, contrasting with nitro groups in analogues that require reduction for further modification .

Biological Activity

Tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate, also known by its CAS number 571188-59-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 278.35 g/mol

- IUPAC Name : 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester

Synthesis

The synthesis of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate has been optimized through a one-step photocatalytic method. This approach utilizes an acridine salt as a photocatalyst and involves the reaction of 2-aminopyridine with piperazine-1-tert-butyl formate in the presence of an oxidant under light irradiation. The method is noted for its high yield (up to 95%) and environmentally friendly profile, which minimizes byproduct formation and utilizes safer reagents .

Research indicates that tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate may exhibit various biological activities, primarily through modulation of neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Antidepressant Activity : In animal models, compounds structurally related to tert-butyl 4-(6-aminopyridazin-3-yl)piperazine have shown promising antidepressant-like effects, suggesting that this compound could be explored for similar therapeutic applications.

- Neuroprotective Effects : Preliminary findings indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antitumor Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Antidepressant Effects

In a study involving rodent models, administration of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine led to significant reductions in depressive behaviors as measured by the forced swim test. The results suggest a mechanism involving serotonin receptor modulation .

Case Study 2: Neuroprotection

A recent study examined the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results showed that treatment with tert-butyl 4-(6-aminopyridazin-3-yl)piperazine significantly reduced neuronal death and improved functional outcomes .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for tert-butyl 4-(6-aminopyridazin-3-yl)piperazine and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are often reacted with halogenated pyridazines under reflux conditions. In a representative procedure (similar to ), coupling 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base yielded 88.7% product. Lower yields (e.g., 62% in ) may arise from incomplete substitution or competing side reactions. Optimization requires adjusting temperature, solvent polarity (e.g., DMF vs. toluene), and stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of the synthesized compound be validated?

- Methodological Answer : Analytical techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 372.2 [M+H]+ as in ).

- NMR : Key signals include the tert-butyl group (δ ~1.46 ppm, singlet) and piperazine protons (δ ~3.4–3.8 ppm, multiplet) .

- X-ray crystallography : Resolves bond angles and molecular conformation (e.g., monoclinic crystal system with β = 93.5° observed in ) .

- HPLC : Quantifies purity (>95% for biological assays).

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in yields during piperazine-pyridazine coupling reactions?

- Methodological Answer : Competing pathways include:

- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate C–N bond formation but may require ligands like XPhos to suppress β-hydride elimination .

- Nucleophilic aromatic substitution : Electron-deficient pyridazines react faster, but steric hindrance from substituents (e.g., tert-butyl groups) slows kinetics. Computational modeling (DFT) can predict reactive sites, while in situ IR monitors intermediate formation .

- Byproduct analysis : Impurities such as dehalogenated pyridazines or tert-butyl cleavage products (via TFA deprotection) require GC-MS or LC-MS/MS profiling .

Q. How does the electronic and steric profile of tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate influence its biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : The tert-butyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. The aminopyridazine moiety acts as a hydrogen-bond donor, critical for target binding (e.g., kinase inhibition) .

- Pharmacophore modeling : Overlay with co-crystal structures (e.g., dopamine D2 receptor in ) identifies essential interactions (π-π stacking with Tyr residues) .

- In vitro assays : Test against enzyme panels (e.g., kinases, GPCRs) to map selectivity. EC₅₀ values <1 µM suggest therapeutic potential .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data for this compound?

- Methodological Answer :

- Dynamic NMR : Detects rotameric equilibria of the piperazine ring (e.g., chair vs. boat conformers) in DMSO-d₆ .

- Molecular dynamics simulations : Compare crystal packing forces (e.g., hydrogen bonds in P2₁/n space group) with solvated states (e.g., water/octanol interfaces) .

- Variable-temperature XRD : Identifies phase transitions or disorder in the tert-butyl group .

Data-Driven Analysis

Q. How can researchers optimize reaction scalability while maintaining regioselectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to map yield vs. cost. For example, microwave-assisted synthesis () reduces reaction time from 12 hours to 3 hours with comparable yields (~91%) .

- Green chemistry : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME) to improve safety profiles .

- Process analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.